molecular formula C14H14Cl2N2O2 B2510307 4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile CAS No. 1384804-71-0

4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile

Cat. No. B2510307
M. Wt: 313.18
InChI Key: SRLVVDFDIBXDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as DCPM and belongs to the class of morpholine-based compounds. In

Mechanism Of Action

The mechanism of action of DCPM is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and survival. Specifically, DCPM has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.

Biochemical And Physiological Effects

DCPM has been found to have a range of biochemical and physiological effects, including the induction of oxidative stress and the modulation of various signaling pathways involved in cell growth and survival. Additionally, DCPM has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using DCPM in lab experiments is its high potency and specificity for cancer cells. However, one limitation is that it may have off-target effects on normal cells, which could limit its therapeutic potential.

Future Directions

There are several future directions for research on DCPM. One area of interest is the development of more potent and selective derivatives of DCPM for use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of DCPM and its potential effects on normal cells. Finally, clinical trials are needed to determine the safety and efficacy of DCPM as a potential cancer therapy.

Synthesis Methods

The synthesis of DCPM involves the reaction of 2,3-dichlorobenzoyl chloride with morpholine in the presence of a base, followed by the addition of potassium cyanide. This method has been optimized to produce high yields of DCPM with high purity.

Scientific Research Applications

DCPM has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DCPM has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-[3-(2,3-dichlorophenyl)propanoyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c15-12-3-1-2-10(14(12)16)4-5-13(19)18-6-7-20-9-11(18)8-17/h1-3,11H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLVVDFDIBXDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CCC2=C(C(=CC=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.